5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug discovery. The presence of bromine, chlorine, and methyl groups on the pyrrolo[2,3-b]pyridine core enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylpyridine with bromine and chlorine in the presence of a catalyst can yield the desired compound. The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Biological Studies: The compound is used to study the effects of halogenated pyrrolo[2,3-b]pyridines on cellular processes.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the simultaneous presence of bromine, chlorine, and methyl groups on the pyrrolo[2,3-b]pyridine core. This combination of substituents enhances its chemical reactivity and biological activity, making it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
5-bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-11-8-6(4)7(10)5(9)3-12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULUGNOGSVXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=C(C(=C12)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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